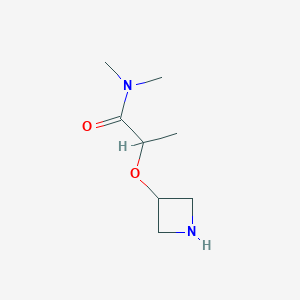
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide can be achieved through several methods. . This reaction is one of the most efficient ways to synthesize functionalized azetidines. it has inherent challenges that require specific reaction conditions and catalysts to overcome .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it is used in the industry for the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(azetidin-3-yloxy)-N,N-dimethylpropanamide include other azetidines and β-lactams, such as 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride . These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and the resulting unique properties. These properties make it particularly valuable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(8(11)10(2)3)12-7-4-9-5-7/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
XZSCWGDNZWQCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



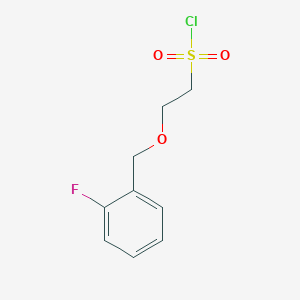

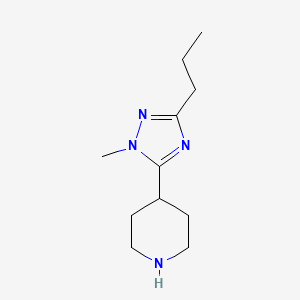

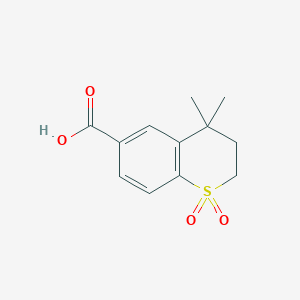

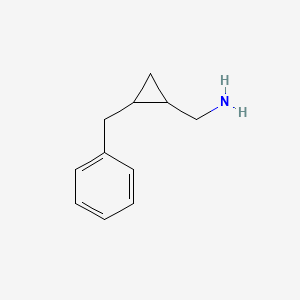
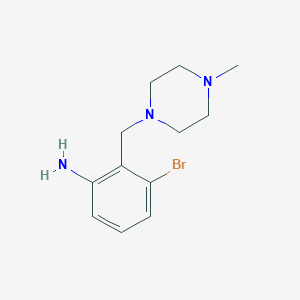


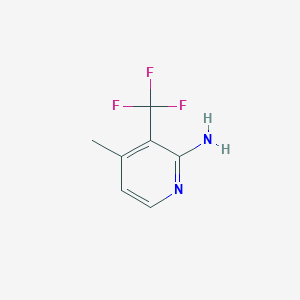
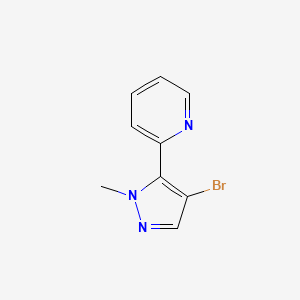
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
